N,6-dimethylbenzo[d]isoxazol-3-amine
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Overview
Description
N,6-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazone, which is then cyclized to yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N,6-Dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N,6-Dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique structure contributes to the desired properties of the final products
Mechanism of Action
The mechanism of action of N,6-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the TRIM24 bromodomain, an epigenetic reader involved in tumorigenesis. By binding to this target, the compound can modulate gene expression and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Another isoxazole derivative with similar structural features but different biological activities.
3,6-Dimethylbenzo[d]isoxazol-5-amine: Lacks the N-substitution but shares the core isoxazole structure.
Uniqueness: N,6-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit the TRIM24 bromodomain sets it apart from other isoxazole derivatives, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
N,6-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-11-9(7)10-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
OQRMFDGOGUWOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)NC |
Origin of Product |
United States |
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